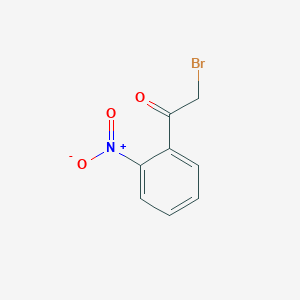

2-Bromo-2'-nitroacetophenone

概要

説明

2-Bromo-2’-nitroacetophenone is an organic compound with the molecular formula C8H6BrNO3. It is a white to pale yellow crystalline powder with a melting point of 55-57°C . This compound is known for its use as an electroactive derivative-forming reagent, particularly in the preparation of prostaglandin derivatives .

準備方法

Synthetic Routes and Reaction Conditions

2-Bromo-2’-nitroacetophenone can be synthesized through a multi-step process involving nitration, bromination, and acylation reactions. One common method involves the nitration of acetophenone to form 2-nitroacetophenone, followed by bromination to introduce the bromine atom at the alpha position .

Industrial Production Methods

In industrial settings, the synthesis of 2-Bromo-2’-nitroacetophenone typically involves the use of solvents like chloroform and methanol. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-Bromo-2’-nitroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines and thiols.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted acetophenone derivatives.

Reduction: Formation of 2-amino-2’-bromoacetophenone.

Oxidation: Formation of various oxidized derivatives depending on the conditions.

科学的研究の応用

Organic Synthesis

2-Bromo-2'-nitroacetophenone serves as a vital intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its unique structure allows it to participate in several chemical reactions, making it valuable for creating derivatives with enhanced biological activity.

Key Reactions Involving this compound

- Nucleophilic Substitution Reactions : The bromo group can be replaced by nucleophiles, leading to the formation of new compounds.

- Electrophilic Aromatic Substitution : The nitro group enhances the electrophilicity of the aromatic ring, facilitating further substitutions.

Biological Applications

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound demonstrates effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Derivatives of this compound have been investigated for their ability to interact with biological macromolecules, which may lead to anticancer effects through modulation of metabolic pathways.

Case Study: Prostaglandin Derivatization

One significant application of this compound is its use as a precolumn derivatization reagent for prostaglandins. Prostaglandins are lipid mediators involved in numerous physiological processes, and their study often requires derivatization for enhanced detectability during analysis .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Chromatographic Techniques : It serves as a derivatizing agent in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), improving the separation and detection of analytes .

- Spectroscopic Analysis : The compound's unique spectral properties allow it to be used in various spectroscopic methods for qualitative and quantitative analysis.

Comparative Analysis with Related Compounds

The following table outlines structural similarities and differences between this compound and other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Nitroacetophenone | Nitro group on acetophenone | Lacks halogen substituents |

| 4-Bromo-2'-nitroacetophenone | Bromine at para position | Different regioselectivity |

| 3-Bromo-2'-nitroacetophenone | Bromine at meta position | Varying electrophilic properties |

作用機序

The mechanism of action of 2-Bromo-2’-nitroacetophenone involves its role as an electroactive derivative-forming reagent. It reacts with target molecules to form derivatives that can be easily detected and analyzed. The molecular targets and pathways involved depend on the specific application, such as the modification of prostaglandins or other bioactive molecules .

類似化合物との比較

Similar Compounds

- 2-Bromo-4’-nitroacetophenone

- 2-Bromo-2’-fluoroacetophenone

- 2-Bromo-4’-chloroacetophenone

- 2-Bromo-2’,4’-dihydroxyacetophenone

Uniqueness

2-Bromo-2’-nitroacetophenone is unique due to its specific combination of bromine and nitro groups, which confer distinct reactivity and electroactive properties. This makes it particularly useful in the preparation of prostaglandin derivatives and other specialized applications .

生物活性

2-Bromo-2'-nitroacetophenone (CAS No. 6851-99-6) is an organic compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant findings from recent studies.

- Molecular Formula : C₈H₆BrNO₃

- Molecular Weight : 244.04 g/mol

- Appearance : White to pale yellow crystalline powder

- Solubility : Soluble in common organic solvents .

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets:

-

Antioxidant Activity :

- Studies have shown that this compound can extend the lifespan of the nematode Caenorhabditis elegans, indicating potential antioxidant effects that may be mediated through the insulin signaling pathway.

-

Enzyme Inhibition :

- It acts as an inhibitor of epoxide hydrolases, enzymes that convert epoxides into dihydrodiols. This inhibition is significant for understanding its role in metabolic processes and potential toxicity.

- Additionally, it has been identified as a CYP1A2 inhibitor, which is crucial for drug metabolism and detoxification processes in the liver .

- Mutagenicity :

Antioxidant Effects in C. elegans

A notable study investigated the effects of this compound on C. elegans. The results indicated:

- Lifespan Extension : Different concentrations were tested, revealing a significant increase in lifespan correlated with antioxidant activity.

- Mechanistic Insights : The antioxidant effect was linked to modulation of the insulin signaling pathway, suggesting a complex interaction with cellular metabolism.

Inhibition of Epoxide Hydrolase

Research has highlighted the role of this compound as an epoxide hydrolase inhibitor:

- Experimental Setup : Various concentrations were applied to rat liver microsomes to assess enzyme activity.

- Results : The compound effectively inhibited epoxide hydrolase activity, which could have implications for understanding drug interactions and toxicity mechanisms .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrNO₃ |

| Molecular Weight | 244.04 g/mol |

| Solubility | Soluble in organic solvents |

| Lifespan Extension (in C. elegans) | Significant increase observed |

| CYP Inhibition | Yes (CYP1A2) |

| Germ Cell Mutagenicity | Suspected |

特性

IUPAC Name |

2-bromo-1-(2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXUUCSRVVSMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288152 | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6851-99-6 | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of 2-Bromo-2'-nitroacetophenone in the synthesis of polyheterocyclic compounds?

A1: this compound serves as a crucial starting material in the synthesis of indolizino[3,2-c]quinolines [] and pyrido fused imidazo[4,5-c] quinolines []. It reacts with substituted 2-aminopyridines to form intermediate compounds with a nitro group. This nitro group is then reduced to an amine, which subsequently undergoes Pictet-Spengler cyclization with various aldehydes to form the final polyheterocyclic products.

Q2: What are the advantages of using this compound in the reported synthetic routes?

A2: The use of this compound offers several advantages:

- Versatility: It allows for the incorporation of diverse substituents on the final polyheterocyclic products by utilizing various substituted 2-aminopyridines and aldehydes. [, ]

- Efficiency: The synthetic routes involving this compound are reported to be efficient, often proceeding with good overall yields. [, ]

- Microwave Assistance: The reactions can be performed under microwave irradiation, significantly reducing reaction times and improving overall efficiency. []

- Green Chemistry Principles: The reduction of the nitro group can be achieved using green solvents, contributing to a more environmentally friendly synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。